molecular formula C9H12N2 B1593855 1,2,3,4-Tetrahydroquinolin-8-amine CAS No. 54012-92-9

1,2,3,4-Tetrahydroquinolin-8-amine

Cat. No.: B1593855
CAS No.: 54012-92-9
M. Wt: 148.2 g/mol
InChI Key: LILSBXJJIIFDGR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-amine: is a heterocyclic amine with the molecular formula C9H12N2 . It is a derivative of quinoline, a compound known for its wide range of biological activities. The structure of this compound consists of a quinoline ring system that is partially hydrogenated, making it a tetrahydro derivative. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroquinolin-8-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin . The interaction between this compound and monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of these neurotransmitters. This interaction is crucial in understanding the compound’s potential therapeutic effects on neurological disorders.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a role in the differentiation of CD4+ T cells into Th17 cells . This modulation can impact the production of pro-inflammatory cytokines, such as interleukin 17 and interleukin 22, thereby influencing immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an inverse agonist for RORγ, inhibiting its transcriptional activity . This inhibition is achieved through the binding of this compound to the ligand-binding domain of RORγ, leading to conformational changes that reduce the receptor’s activity. Additionally, the compound’s interaction with monoamine oxidase involves the inhibition of the enzyme’s catalytic activity, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific storage conditions, such as protection from light and storage at low temperatures . Over time, the compound’s impact on cellular processes, such as gene expression and enzyme activity, can vary depending on its concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance locomotor activity and improve behavioral outcomes in models of depression . At higher doses, it can exhibit toxic effects, such as reduced locomotor activity and potential neurotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . The compound’s inhibition of monoamine oxidase can lead to altered metabolic flux and changes in metabolite levels, impacting neurotransmitter availability and signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-8-amine can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILSBXJJIIFDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068900
Record name 8-Quinolinamine, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54012-92-9
Record name 8-Amino-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54012-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinamine, 1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinamine, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8-nitroquinoline (1.035 g, 5,94 mmol) and platinum oxide (35 mg, 0.15 mmol, 2.5 mol %) in glacial acetic acid was hydrogenated (20 psi) on a Parr Shaker at room temperature for 20 hours. The mixture was filtered through celite and the cake was washed with methanol. The solvent was removed from the filtrate to afford a red oil. The oil was dissolved in a mixture of CH2Cl2 (25 mL) and saturated aqueous NaHCO3 (10 mL) and a 10 M aqueous solution of sodium hydroxide was added dropwise until the aqueous phase was basic (pH ˜14) to litmus paper. The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were washed once with water (10 mL), dried (Na2SO4), and concentrated. The residue was filtered (100:1 CH2Cl2-CH3OH) through a short pad of silica gel (30 g) and afforded 0.699 g (79%) of 8-amino-1,2,3,4-tetrahydroquinoline as an oil. 1H NMR (CDCl3) δ 1.89–1.97 (m, 2H), 2.79 (t, 2H, J=6.3 Hz), 3.34 (t, 2H, J=5.4 Hz), 3.20–3.60 (br signal, 3H, NH & NH2), 6.55–6.64 (m, 3H); 13C NMR (CDCl3) δ 22.79, 27.44, 42.98, 114.50, 118.47, 121.56, 123.70, 134.24 (2 carbons).
Quantity
1.035 g
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reactant
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0 (± 1) mol
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35 mg
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[Compound]
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aqueous solution
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25 mL
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10 mL
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Synthesis routes and methods II

Procedure details

A mixed solution of 8-nitroquinoline (25.0 g), platinum oxide (600 mg) and glacial acetic acid (300 ml) was stirred at room temperature for 4 hours under the atmosphere of hydrogen at 5 atm. The reaction mixture was filtered through Celite, and the solvent was evaporated under reduced pressure. Then, the solution was extracted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure, and purified by silica gel column chromatography to give the title compound as a reddish brown oil (15.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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600 mg
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300 mL
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Synthesis routes and methods III

Procedure details

To a solution of 20.00 g of 8-aminoquinoline in boiling absolute ethanol (400 ml) was added 44.74 g of sodium pellets over 20 mins, with stirring, until the sodium is dissolved. The reaction mixture was poured into water (50 ml) and concentrated. The residue was diluted with sodium bicarbonate solution and the mixture was extracted with dichloromethane. The extracts were dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated. The residue was distilled under vacuum to give 10.77 g (52.3%) of product.
Quantity
20 g
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reactant
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400 mL
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44.74 g
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reactant
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0 (± 1) mol
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50 mL
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Yield
52.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 2
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 3
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 4
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 5
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 6
1,2,3,4-Tetrahydroquinolin-8-amine

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